molecular formula C14H13N3O3S B11977489 3-amino-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-amino-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11977489
M. Wt: 303.34 g/mol
InChI Key: LFJRMCVWGAQPPH-UHFFFAOYSA-N
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Description

3-amino-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the thieno[2,3-d]pyrimidine core structure is known to impart various pharmacological properties, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the starting materials in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-amino-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes in Mycobacterium tuberculosis, leading to the disruption of essential metabolic processes . The compound’s ability to bind to these targets and inhibit their activity is crucial for its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the 3,4-dimethoxyphenyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its potential as a lead compound in drug development.

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

3-amino-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H13N3O3S/c1-19-10-4-3-8(5-11(10)20-2)9-6-21-13-12(9)14(18)17(15)7-16-13/h3-7H,15H2,1-2H3

InChI Key

LFJRMCVWGAQPPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N)OC

Origin of Product

United States

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